(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,7-Difluoro-3-azabicyclo[410]heptan-6-yl)methanol;hydrochloride is a chemical compound with the molecular formula C7H11F2NO·HCl It is a bicyclic structure containing a fluorinated azabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride typically involves the following steps:
Formation of the Azabicycloheptane Ring: The initial step involves the construction of the azabicycloheptane ring system. This can be achieved through a series of cyclization reactions starting from suitable precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced into the ring system using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group is introduced at the 6-position of the ring system through hydroxylation reactions, often using oxidizing agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the nitrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying receptor-ligand interactions and other biological processes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The fluorinated azabicycloheptane ring system can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: This compound is structurally similar but lacks the hydroxyl group at the 6-position.
3-Azabicyclo[3.1.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and substitution pattern.
Uniqueness
(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group in its structure. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)5-3-10-2-1-6(5,7)4-11;/h5,10-11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUBKEGMPSJHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2(F)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.